molecular formula C14H15NO B1467740 5-(4-Methoxyphenyl)-2-methylaniline CAS No. 761440-20-4

5-(4-Methoxyphenyl)-2-methylaniline

Cat. No. B1467740
M. Wt: 213.27 g/mol
InChI Key: AIROINZDCGLJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-c2ccc(C)c([N+](=O)[O-])c2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][OH:20].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][c:11]([N+:16]([O-:17])=[O:18])[c:12]([CH3:15])[cH:13][cH:14]2)[cH:7][cH:8]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][c:11]([NH2:16])[c:12]([CH3:15])[cH:13][cH:14]2)[cH:7][cH:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COc1ccc(-c2ccc(C)c([N+](=O)[O-])c2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(-c2ccc(C)c([N+](=O)[O-])c2)cc1

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(-c2ccc(C)c(N)c2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.